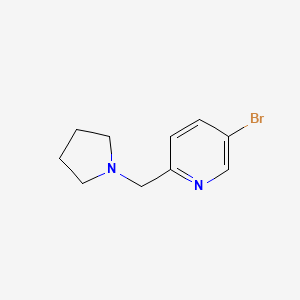

5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Description

5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS: 210963-93-2) is a brominated pyridine derivative featuring a pyrrolidinylmethyl substituent at the 2-position and a bromine atom at the 5-position of the pyridine ring. Its molecular formula is C₉H₁₁BrN₂, with a molecular weight of 227.1 g/mol . It is categorized as an organohalide and serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Properties

IUPAC Name |

5-bromo-2-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-4-10(12-7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGCISZUJORBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine and pyrrolidine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine.

Coupling Reaction: The deprotonated pyrrolidine is then reacted with 5-bromopyridine in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran, to form the desired product.

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrrolidin-1-ylmethyl group can be oxidized to form corresponding N-oxides or reduced to form secondary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: N-oxides of the pyrrolidin-1-ylmethyl group.

Reduction Products: Secondary amines derived from the pyrrolidin-1-ylmethyl group.

Scientific Research Applications

5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in studying biological pathways and interactions involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is largely dependent on its specific application:

Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways.

Pathways Involved: The compound can modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

This section compares 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine with structurally related bromopyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at the 2-Position

Table 1: Comparison of 2-Position Substituents in Bromopyridine Derivatives

Key Observations :

Steric and Electronic Effects :

- The pyrrolidinylmethyl group introduces both steric bulk and basicity due to the pyrrolidine nitrogen, enhancing solubility in polar solvents .

- tert-Butyl substituents (e.g., in 5-Bromo-2-(tert-butyl)pyridine) increase hydrophobicity, favoring lipid membrane penetration in drug design .

- Methyl groups (e.g., 5-Bromo-2-methylpyridine) offer minimal steric hindrance, enabling facile electrophilic substitution at the bromine site .

Reactivity :

Heterocyclic Analogues and Fused-Ring Systems

Table 2: Comparison with Fused-Ring Brominated Heterocycles

Key Observations :

- Pyrrolo[2,3-b]pyridine derivatives (e.g., and ) exhibit planar fused-ring systems, facilitating π-π stacking in protein binding, making them valuable in kinase inhibitor development .

- Pyrimidine analogues (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form extensive hydrogen-bonded networks in crystals, influencing their solid-state stability and solubility .

Biological Activity

5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies and data tables to present a comprehensive overview.

Chemical Structure and Properties

5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is characterized by its pyridine ring substituted with a bromine atom and a pyrrolidine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine. Tamilvendan et al. synthesized various pyridine compounds and reported moderate antimicrobial activity against several bacterial strains, including Escherichia coli and Salmonella typhi .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine | E. coli, S. typhi | Not specified |

| Mannich base derivatives | E. coli, B. subtilis | 50 µg/mL |

| Other pyridine derivatives | Various strains | Ranges from 25 µg/mL to 100 µg/mL |

Anticancer Potential

The compound has also been investigated for its potential as an anticancer agent. Research indicates that certain pyridine derivatives can inhibit protein kinases, which are crucial for cancer cell proliferation and survival. The inhibition of kinases such as IGF1-R has been linked to reduced tumor growth .

Case Study: Inhibition of Protein Kinases

A study focused on cyclic urea derivatives demonstrated that similar compounds could effectively inhibit protein kinase activity, leading to potential applications in oncology . Although specific data on 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is limited, the structural similarities suggest a comparable mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyridine derivatives. The presence of the bromine atom and the pyrrolidine group may enhance binding affinity to biological targets, thus improving antimicrobial and anticancer efficacy.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Bromine substituent | Enhances lipophilicity |

| Pyrrolidine moiety | Increases receptor binding |

| Position of substitutions | Affects selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.